Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a thiophene ring, a trifluoromethoxyphenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The thiophene and trifluoromethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and substituted thiophene and trifluoromethoxyphenyl compounds.
Scientific Research Applications
Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-5-oxo-7-(phenyl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(methoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C23H20F3NO4S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-7-thiophen-2-yl-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H20F3NO4S/c1-12-19(22(29)30-2)20(13-5-7-15(8-6-13)31-23(24,25)26)21-16(27-12)10-14(11-17(21)28)18-4-3-9-32-18/h3-9,14,20,27H,10-11H2,1-2H3 |
InChI Key |
UKZIHELSCDNITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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